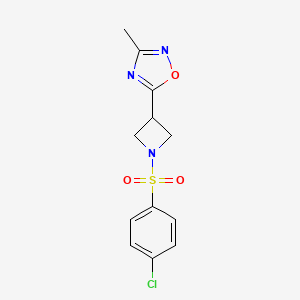
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dimethylphenyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate substituted hydrazines with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 2,4-dimethylphenylhydrazine and 4-fluoroacetophenone in the presence of an acid catalyst can yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(2,4-dimethylphenyl)-5-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both 2,4-dimethylphenyl and 4-fluorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs. The fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-3-8-16(12(2)9-11)21-17(10-15(20-21)18(22)23)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWARNBDEIYEZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-chlorophenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole](/img/structure/B2654565.png)
![2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide](/img/structure/B2654567.png)
![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)



![4-[bis(2-methylpropyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2654576.png)
![N-(2,4-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2654578.png)

![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)
